REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[Cu:1][C:2]#[N:3].[NH2:4][c:5]1[cH:6][cH:7][c:8]([Br:12])[c:9]([CH3:11])[n:10]1.[Na:13][C:14]#[N:15].[OH2:21]>>[C:2](#[N:3])[c:8]1[cH:7][cH:6][c:5]([NH2:4])[n:10][c:9]1[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1nc(N)ccc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |